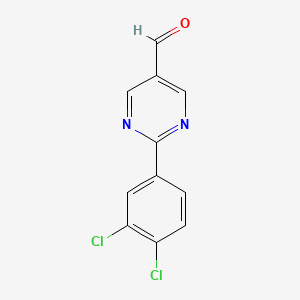

2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde

CAS No.:

Cat. No.: VC17964879

Molecular Formula: C11H6Cl2N2O

Molecular Weight: 253.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6Cl2N2O |

|---|---|

| Molecular Weight | 253.08 g/mol |

| IUPAC Name | 2-(3,4-dichlorophenyl)pyrimidine-5-carbaldehyde |

| Standard InChI | InChI=1S/C11H6Cl2N2O/c12-9-2-1-8(3-10(9)13)11-14-4-7(6-16)5-15-11/h1-6H |

| Standard InChI Key | DJFSQJUUZWCACF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C2=NC=C(C=N2)C=O)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde (IUPAC name: 2-(3,4-dichlorophenyl)pyrimidine-5-carbaldehyde) has the molecular formula C₁₁H₆Cl₂N₂O and a molecular weight of 253.08 g/mol. Its structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at position 2 with a 3,4-dichlorophenyl group and at position 5 with a formyl (-CHO) group.

Table 1: Key Identifiers of 2-(3,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde

| Property | Value |

|---|---|

| CAS Number | Not publicly disclosed |

| PubChem CID | 17606319 |

| SMILES | C1=CC(=C(C=C1C2=NC=C(C=N2)C=O)Cl)Cl |

| InChIKey | DJFSQJUUZWCACF-UHFFFAOYSA-N |

| Melting Point | Data not available |

| Solubility | Likely low in water (hydrophobic) |

The chlorine atoms at positions 3 and 4 on the phenyl ring enhance the compound’s electrophilicity, particularly at the aldehyde group, making it reactive toward nucleophiles.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(3,4-dichlorophenyl)pyrimidine-5-carboxaldehyde typically involves multi-step reactions starting from pyrimidine precursors and aromatic aldehydes. A common strategy employs Morita-Baylis-Hillman (MBH) adducts or condensation reactions with amidines or guanidines .

For example, α-iodomethylene β-keto esters, derived from MBH adducts, can condense with benzamidine derivatives under basic conditions to form pyrimidine cores . Subsequent oxidation or functional group interconversion introduces the aldehyde moiety. Alternative methods involve:

-

Direct formylation of pre-existing pyrimidine intermediates using Vilsmeier-Haack reagents.

-

Cross-coupling reactions between halogenated pyrimidines and dichlorophenyl boronic acids.

Optimization Challenges

Yields depend on the electronic nature of substituents and reaction conditions. Electron-deficient aldehydes (e.g., 3,4-dichlorobenzaldehyde) often require catalysts like MgI₂ to facilitate condensation . Purification techniques such as recrystallization or chromatography are critical for isolating the final product.

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by the electron-withdrawing effects of the chlorine atoms, which reduce electron density on the pyrimidine ring. This increases susceptibility to nucleophilic attack at the aldehyde group. Key reactivity profiles include:

-

Aldehyde oxidation: Conversion to carboxylic acids under strong oxidizing conditions.

-

Nucleophilic addition: Reactions with amines (e.g., hydrazines) to form hydrazones or imines.

-

Electrophilic substitution: Halogenation or nitration at the pyrimidine ring’s vacant positions.

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands near 1680–1700 cm⁻¹ (C=O stretch of aldehyde) and 750–800 cm⁻¹ (C-Cl stretch) .

-

¹H NMR: Signals at δ 9.8–10.2 ppm (aldehyde proton), δ 7.2–8.1 ppm (aromatic protons), and δ 8.5–9.0 ppm (pyrimidine protons) .

Applications in Drug Discovery

Scaffold for Library Development

The aldehyde group serves as a handle for combinatorial chemistry. For example:

-

Schiff base formation: Reaction with amines generates imine libraries.

-

Click chemistry: Azide-alkyne cycloadditions for triazole-linked derivatives.

A 2024 study synthesized 2,6-disubstituted pyrimidine-5-carboxamides from analogous esters, achieving yields >85% via hydrolysis and amidation .

Future Perspectives

Unexplored Therapeutic Targets

-

Kinase inhibition: Screening against tyrosine kinases (e.g., EGFR, VEGFR) could reveal anticancer leads.

-

Antiviral activity: Pyrimidines are under investigation for RNA virus replication inhibition.

Green Chemistry Approaches

Replacing traditional solvents with ionic liquids (e.g., [bmim⁺][BF₄⁻]) may improve reaction efficiency and sustainability, as demonstrated in pyrano[2,3-d]pyrimidine syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume